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molecular formula CH2O3Zn B1218789 ZINC carbonate CAS No. 3486-35-9

ZINC carbonate

Cat. No. B1218789
M. Wt: 127.4 g/mol
InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04565693

Procedure details

The glycine is dissolved in water and the zinc carbonate is added. CO2 is liberated and the solution is evaporated to dryness to obtain white crystals of zinc glycinate which may be the monohydrate form of zinc glycinate. A 1% aqueous solution has a pH of 7.9. In lieu of evaporation, the solution may be spray dried to obtain the zinc glycinate crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zinc carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Zn+2:10].C(=O)=O>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Zn+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
zinc carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)[O-].[Zn+2].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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